Structural Characterization, Synthesis, and Pharmacological Profiling of N-Butyl-3-chloro-6-phenylpyridazin-4-amine: A Technical Whitepaper
Structural Characterization, Synthesis, and Pharmacological Profiling of N-Butyl-3-chloro-6-phenylpyridazin-4-amine: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist specializing in heterocyclic scaffold development, I frequently encounter the pyridazine core as a privileged structure in medicinal chemistry. Its unique dipole moment and capacity for diverse hydrogen-bonding networks make it an ideal candidate for central nervous system (CNS) and antimicrobial applications. Specifically, N-Butyl-3-chloro-6-phenylpyridazin-4-amine (CAS: 89868-02-0) represents a highly functionalized, versatile building block [1].
The strategic placement of the 3-chloro group provides a reactive handle for cross-coupling, while the 6-phenyl and 4-n-butylamino substituents govern the lipophilicity and steric geometry essential for target engagement—most notably in the inhibition of Acetylcholinesterase (AChE) and the modulation of neuroinflammation [2], [3]. This whitepaper provides an in-depth technical guide to the structural properties, regioselective synthesis, and biological evaluation of this specific compound.
Part I: Physicochemical Profiling & Structural Causality
The biological efficacy of a compound is inextricably linked to its physicochemical properties. For N-Butyl-3-chloro-6-phenylpyridazin-4-amine, the addition of the n-butyl chain significantly increases the partition coefficient (LogP), aiding in blood-brain barrier (BBB) penetration—a critical requirement for neuro-active compounds targeting AChE [3].
Quantitative Data: Physicochemical Properties
Table 1: Physicochemical Profile of N-Butyl-3-chloro-6-phenylpyridazin-4-amine[1], [4]
| Parameter | Value | Causality / Structural Significance |
| Molecular Formula | C14H16ClN3 | Defines the core heterocyclic scaffold. |
| Molecular Weight | 261.75 g/mol | Falls well within Lipinski’s Rule of 5, optimizing oral bioavailability and CNS penetration. |
| Density | 1.2 ± 0.1 g/cm³ | Influences downstream formulation strategies and solid-state packing. |
| Boiling Point | 468.4 ± 45.0 °C | Indicates high thermal stability, allowing for aggressive synthetic reaction conditions. |
| PubChem CID | 13163234 | Unique chemical identifier for database cross-referencing. |
Diagnostic Spectroscopic Markers
To ensure absolute structural integrity during synthesis, orthogonal validation using spectroscopic techniques is mandatory.
Table 2: Diagnostic Spectroscopic Markers (Predicted & Literature Correlated)
| Technique | Key Signal / Shift | Structural Correlation |
| 1H-NMR (CDCl3) | δ 6.80 - 7.00 (s, 1H) | C5-H of the pyridazine ring. The singlet nature is diagnostic for confirming regiochemistry (substitution at C4). |
| 1H-NMR (CDCl3) | δ 7.40 - 8.00 (m, 5H) | Phenyl ring protons at the C6 position. |
| 1H-NMR (CDCl3) | δ 3.20 - 3.40 (q, 2H) | N-CH2 of the butyl group, confirming successful amination. |
| MS (ESI+) | m/z 262.1 [M+H]+ | Confirms molecular mass and the diagnostic 3:1 isotopic chlorine pattern. |
Part II: Pharmacological Pathways & Biological Activity
Pyridazine derivatives are extensively documented for their role in neuroprotection. By inhibiting AChE, compounds structurally related to N-Butyl-3-chloro-6-phenylpyridazin-4-amine prevent the hydrolysis of acetylcholine (ACh) [2]. The accumulation of synaptic ACh subsequently activates α7 nicotinic acetylcholine receptors (α7 nAChRs) on microglia and macrophages. This activation suppresses the NF-κB signaling pathway, drastically reducing the release of pro-inflammatory cytokines (TNF-α, IL-1β)—a mechanism known as the Cholinergic Anti-inflammatory Pathway [3].
Cholinergic anti-inflammatory pathway modulated by pyridazine-based AChE inhibitors.
Part III: Self-Validating Experimental Methodologies
A robust experimental protocol must be a self-validating system—meaning it inherently controls for false positives, utilizes orthogonal validation, and relies on strict In-Process Controls (IPCs).
Protocol 1: Regioselective Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Causality behind the design: In 3,4-dichloro-6-phenylpyridazine, the C4 position is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogens and the inductive effect of the C3-chloro group. We utilize 1-butanol as the solvent because its boiling point (117.7 °C) provides the exact thermal energy required to overcome the steric hindrance of the n-butylamine nucleophile at the C4 position, ensuring high conversion rates [2].
Self-validating synthetic workflow for N-Butyl-3-chloro-6-phenylpyridazin-4-amine.
Step-by-Step Methodology:
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Reagent Preparation: Suspend 3,4-dichloro-6-phenylpyridazine (1.0 eq) and ammonium chloride (0.5 eq) in anhydrous 1-butanol (10 volumes). Causality: NH4Cl acts as a mild acid catalyst, protonating the pyridazine nitrogens to increase the electrophilicity of the C4 carbon.
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Amination: Add n-butylamine (2.5 eq) dropwise at room temperature. The excess amine acts as both the nucleophile and the acid scavenger for the generated HCl.
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Thermal Activation: Heat the reaction mixture to reflux (120 °C) under a nitrogen atmosphere for 12-18 hours.
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In-Process Control (IPC): Sample 50 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Self-Validation: The reaction is only deemed complete when the starting material peak is <2% relative to the product peak (m/z 262). Do not proceed to workup until this metric is met.
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Workup and Extraction: Concentrate the mixture under reduced pressure to remove 1-butanol. Partition the residue between Ethyl Acetate and 10% aqueous K2CO3. Causality: The alkaline wash neutralizes any hydrochloride salts, ensuring the product partitions entirely into the organic layer.
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Orthogonal Validation: Purify via silica gel chromatography (Hexanes/EtOAc) and validate regiochemistry using 1H-NMR. The presence of a singlet at ~δ 6.80 ppm confirms C5-H, proving substitution occurred strictly at C4.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Modified Ellman's Method)
Causality behind the design: This assay measures the ability of the synthesized pyridazine scaffold to inhibit AChE. The protocol is self-validating by incorporating a non-enzymatic blank to subtract background substrate hydrolysis, ensuring that the measured inhibition is purely enzymatic.
Step-by-Step Methodology:
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Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: pH 8.0 is optimal for AChE catalytic activity and the ionization of the Ellman's reagent (DTNB).
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Reagent Assembly: In a 96-well microplate, add 140 µL of buffer, 20 µL of 0.01 M DTNB, and 20 µL of the test compound (N-Butyl-3-chloro-6-phenylpyridazin-4-amine) dissolved in DMSO. Ensure final DMSO concentration is <1% to prevent enzyme denaturation.
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Enzyme Addition & Controls: Add 20 µL of AChE (0.22 U/mL) to the test wells. Incubate at 25 °C for 15 minutes. Self-Validation: You must include a "Blank" well (buffer instead of enzyme) and a "Positive Control" well (using a known inhibitor like Donepezil).
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Substrate Initiation: Add 10 µL of 0.075 M acetylthiocholine iodide (ATCI) to initiate the reaction.
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Kinetic Readout: Immediately monitor the absorbance at 412 nm using a microplate reader for 10 minutes at 1-minute intervals. Causality: The reaction of thiocholine (cleaved from ATCI) with DTNB produces the yellow anion 5-thio-2-nitrobenzoate. The rate of color formation is inversely proportional to the inhibitor's efficacy. Calculate IC50 based on the kinetic slopes.
References
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Title: N-Butyl-3-chloro-6-phenylpyridazin-4-amine | C14H16ClN3 | CID 13163234 Source: PubChem, National Institutes of Health URL: [Link]
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Title: Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]
- Title: Compositions and treatments using pyridazine compounds and cholinesterase inhibitors Source: US Patent US20120157410A1, Google Patents URL
Sources
- 1. N-Butyl-3-chloro-6-phenylpyridazin-4-amine | C14H16ClN3 | CID 13163234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20120157410A1 - Compositions and treatments using pyridazine compounds and cholinesterase inhibitors - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
